3-(2-chlorophenyl)-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
Description
This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety. Its synthesis involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine via HBTU-mediated amidation, followed by recrystallization (MeOH/H₂O) . The 1,2,4-oxadiazole group enhances metabolic stability and may influence target-binding affinity due to its electron-deficient aromatic system.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-8-13(15(21)17-7-12-18-9(2)19-23-12)14(20-22-8)10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOGYUZQHDJBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of an isoxazole ring fused with a carboxamide group and a 1,2,4-oxadiazole moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the isoxazole and oxadiazole rings through cyclization processes.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Isoxazole Ring | Five-membered heterocyclic compound |
| Carboxamide Group | -C(=O)NH2 |
| 2-Chlorophenyl Substituent | Enhances biological activity |
| 3-Methyl-1,2,4-Oxadiazole | Contributes to pharmacological properties |
Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties against notable cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer).
Case Study Findings
- Cytotoxicity : In studies involving similar isoxazole derivatives, compounds demonstrated IC50 values ranging from 15.48 μg/ml to over 400 μg/ml against different cancer cell lines. For instance:
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis rather than necrosis in Hep3B cells, with significant shifts in cell cycle phases observed .
Antimicrobial Activity
The oxadiazole component of the compound has been linked to broad-spectrum antimicrobial activity. Studies have shown that derivatives containing the oxadiazole scaffold possess antibacterial and antifungal properties.
Research Insights
- Antibacterial Effects : Compounds similar to the target compound have shown activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics .
- Fungal Activity : Some derivatives demonstrated moderate fungicidal activity, indicating potential applications in treating fungal infections .
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7, HeLa, Hep3B | Induction of apoptosis | IC50 ~15.48 - 39.80 μg/ml |
| Antibacterial | S. aureus, E. coli | Inhibition of bacterial growth | MIC ~2 - 16 μg/ml |
| Antifungal | Various fungi | Moderate fungicidal effects | MICs not specified |
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, derivatives containing the isoxazole moiety have shown promising results as RET kinase inhibitors, which are crucial in certain cancers. Specifically, compounds that incorporate oxadiazole rings have been linked to the inhibition of RET kinase activity at both molecular and cellular levels .
Immunomodulatory Effects
The compound has also been studied for its immunoregulatory properties. Isoxazole derivatives have been classified based on their effects on immune functions, suggesting that they can modulate autoimmune responses. For example, certain isoxazole derivatives have demonstrated immunosuppressive actions by inhibiting the proliferation of lymphocytes and modulating cytokine production .
Anticancer Mechanism
The anticancer effects are primarily attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The presence of the oxadiazole ring enhances the compound's ability to bind to target proteins, leading to reduced cancer cell proliferation.
Immunomodulatory Mechanism
The immunomodulatory effects are thought to arise from the compound's ability to interfere with signaling pathways that govern immune cell activation and differentiation. This includes modulation of cytokines such as IL-6 and TNF-alpha, which play pivotal roles in inflammatory responses.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations
Electron-Deficient Heterocycles: The target compound’s 1,2,4-oxadiazole group distinguishes it from analogues with isoxazole (e.g., ) or simple aryl substituents (e.g., ).
Substituent Bulk and Solubility : The benzhydryl-substituted analogue () exhibits high lipophilicity, which may enhance blood-brain barrier penetration but could limit aqueous solubility. In contrast, the target compound’s oxadiazole-methyl group balances lipophilicity and polarity.
Positional Effects of Chlorine: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects (e.g., steric hindrance, electronic withdrawal), differing from the 3-chlorophenyl analogue ().
Thiourea Functionality: The thiourea derivative () introduces sulfur, which may enhance binding to metal ions or cysteine residues in enzymes.
Structure-Activity Relationship (SAR) Analysis
- 1,2,4-Oxadiazole vs. Isoxazole : Replacement of the oxadiazole with a second isoxazole () removes electron-deficient character, likely reducing interactions with kinases or proteases that favor electron-rich aromatic partners.
- Bulk vs. Compact Substituents : Benzhydryl () and methylphenyl () groups highlight a trade-off between bulk (enhanced binding avidity) and steric hindrance (reduced target access).
- Chlorine Position : Meta-chlorine () may weaken dipole interactions compared to ortho-chlorine, which can induce conformational strain in target proteins.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride , can be synthesized via chlorination of the corresponding carboxylic acid using phosphorus pentachloride (PCl₅) . Subsequent coupling with 3-methyl-1,2,4-oxadiazol-5-yl)methylamine under Schotten-Baumann conditions (e.g., using a base like triethylamine in dichloromethane) forms the carboxamide bond. For analogous compounds, amide coupling via EDCI/HOBt activation has yielded 60-80% efficiency .
Q. How can spectroscopic methods (NMR, HRMS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the isoxazole C-H proton (δ 6.2–6.8 ppm) and the oxadiazole methyl group (δ 2.4–2.6 ppm). Aromatic protons from the 2-chlorophenyl group appear as multiplets in δ 7.3–7.6 ppm .
- HRMS : The molecular ion peak should match the exact mass (e.g., [M+H]⁺ for C₁₆H₁₄ClN₃O₃: calc. 332.0798, found 332.0802) .
- X-ray crystallography (if crystals are obtainable) resolves bond angles and confirms stereoelectronic effects, as demonstrated for structurally similar isoxazole carboxamides .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Mitochondrial assays : Use isolated mouse liver mitochondria to assess effects on membrane potential (via Rh123 fluorescence) and calcium retention capacity (Calcium Green-5N) .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) using MTT or resazurin assays at 1–100 µM concentrations .
Advanced Research Questions
Q. How can coupling reaction yields for the carboxamide moiety be optimized?
- Methodological Answer :
- Ultrasonic activation : Sonication at 40 kHz for 4 hours improves reaction homogeneity and reduces side products, achieving >90% purity without recrystallization .
- Catalyst screening : Ytterbium triflate (Yb(OTf)₃) enhances amide bond formation in polar aprotic solvents (e.g., DMF) at room temperature .
Q. What strategies address low yields in 1,2,4-oxadiazole ring formation?
- Methodological Answer :
- Cyclization conditions : Use hydroxylamine hydrochloride and sodium acetate in ethanol under reflux to form the oxadiazole ring. Substituent steric effects (e.g., methyl vs. chloro groups) impact yields (40–70%) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >65% yield .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
- Methodological Answer :
- Substituent variation : Compare analogs with halogens (Cl vs. F), methyl groups, or methoxy substitutions on the phenyl ring. For example, replacing 2-chlorophenyl with 3-methoxyphenyl increases solubility but reduces mitochondrial binding affinity by 30% .
- Bioisosteric replacements : Replace the oxadiazole ring with triazole or thiadiazole moieties to assess metabolic stability .
Q. How to resolve conflicting spectral data (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish isoxazole C-4 from oxadiazole C-5 .
- DEPT-135 : Differentiates CH₃ (positive phase) from CH₂/CH groups in complex spectra .
Q. What techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Mitochondrial permeability transition pore (mPTP) inhibition : Monitor pore opening using calcium-induced swelling assays with spectrophotometric detection at 540 nm .
- Molecular docking : Simulate binding to mPTP regulators (e.g., cyclophilin D) using AutoDock Vina. A docking score < −7.0 kcal/mol suggests strong interaction .
Stability and Analytical Challenges
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodological Answer :
Q. How to validate purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
